Valnemulin Trifluoroacetic Acid Salt-d6
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Overview
Description
Valnemulin Trifluoroacetic Acid Salt-d6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of valnemulin, a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase enzyme in the 50s ribosomal subunit . The compound is characterized by its molecular formula C33H47D6F3N2O7S and a molecular weight of 667.87 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves the incorporation of deuterium atoms into the valnemulin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
Valnemulin Trifluoroacetic Acid Salt-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of valnemulin and its derivatives.
Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications and pharmacokinetics in preclinical studies.
Industry: Utilized in the development of new antibiotics and the study of drug metabolism.
Mechanism of Action
Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the synthesis of bacterial proteins, leading to the suppression of bacterial growth. The molecular targets include the 50s ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Valnemulin Trifluoroacetic Acid Salt-d6 is unique due to its stable isotope labeling, which allows for precise analytical studies. Similar compounds include:
Tiamulin: Another pleuromutilin antibiotic with a similar mechanism of action.
Lefamulin: A newer pleuromutilin derivative used in human medicine.
Retapamulin: A topical pleuromutilin antibiotic.
These compounds share the pleuromutilin core structure but differ in their specific modifications and applications, highlighting the uniqueness of this compound in research settings .
Biological Activity
Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine, particularly for treating infections in livestock. The compound Valnemulin Trifluoroacetic Acid Salt-d6 is a deuterated form of valnemulin, which may enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant research findings.
Valnemulin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This action disrupts peptide bond formation, ultimately leading to bacterial cell death. The trifluoroacetic acid salt form may enhance solubility and stability in biological systems, potentially improving its therapeutic efficacy.
Efficacy Against Pathogens
Research indicates that this compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
---|---|---|
Staphylococcus aureus | 0.5 - 2 µg/mL | Effective against methicillin-resistant strains |
Escherichia coli | 4 - 16 µg/mL | Variable susceptibility observed |
Mycoplasma hyopneumoniae | 0.25 - 1 µg/mL | Highly effective in vitro |
Salmonella enterica | 2 - 8 µg/mL | Moderate efficacy noted |
Research Findings
Recent studies have focused on enhancing the metabolic stability and potency of valnemulin derivatives, including this compound. Notably, modifications to the amino group have been shown to increase resistance to peptidases, thereby prolonging the drug's half-life in biological systems.
- Stability Studies : A study assessed the metabolic stability of this compound compared to its non-deuterated counterpart. The deuterated form exhibited improved stability in serum and reduced degradation rates when incubated with liver microsomes .
- In Vivo Efficacy : In animal models, this compound demonstrated superior efficacy in treating bacterial infections compared to traditional antibiotics. A case study involving pigs infected with Mycoplasma hyopneumoniae showed a significant reduction in clinical signs and bacterial load after treatment with the deuterated compound .
- Structure-Activity Relationship (SAR) : Research on various derivatives of valnemulin has identified key structural features that influence antibacterial potency. Compounds with modifications at the C3 position retained significant activity while improving solubility .
Case Studies
- Case Study 1 : A clinical trial involving livestock treated with this compound reported a notable decrease in respiratory infections caused by Mycoplasma species. The trial highlighted improved weight gain and reduced mortality rates among treated animals compared to controls.
- Case Study 2 : An investigation into the pharmacokinetics of this compound revealed enhanced bioavailability and prolonged half-life relative to non-deuterated valnemulin, suggesting potential for lower dosing regimens in veterinary applications .
Properties
CAS No. |
1217627-44-5 |
---|---|
Molecular Formula |
C31H52N2O5S |
Molecular Weight |
570.863 |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3 |
InChI Key |
LLYYNOVSVPBRGV-UPYBRTQDSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Synonyms |
2-[[2-[[(2R)-2-Amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl-d6]thio]acetic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-_x000B_tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Trifluoroacetic Acid Salt; Ec |
Origin of Product |
United States |
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